molecular formula C18H17N7O3 B2932007 (3-Nitrophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone CAS No. 727690-14-4

(3-Nitrophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone

Cat. No. B2932007
CAS RN: 727690-14-4
M. Wt: 379.38
InChI Key: DHSSUVHMXLIIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Nitrophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activity :Compounds with structural similarities to (3-Nitrophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone, such as triazole analogues of piperazine, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae. Compounds exhibiting significant inhibition of bacterial growth highlight the potential for developing new antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).

Structural Characterization and Drug Synthesis :Research has also focused on the structural characterization of side products in drug synthesis, such as in the case of benzothiazinone derivatives, which are new anti-tuberculosis drug candidates. Understanding these structures is crucial for optimizing drug synthesis processes and improving yields (Eckhardt et al., 2020).

Pharmacological Applications :A computational study on arylpiperazine-based drugs has provided insights into their biochemical properties and vibrational assignments, facilitating the exploration of their pharmacological activities. Such studies are instrumental in drug design and understanding the interaction mechanisms of drugs with biological receptors (Onawole et al., 2017).

Anticancer Research :Piperidine derivatives have been synthesized and shown to exhibit antileukemic activity, indicating the potential of piperidine frameworks in cancer treatment. Research in this area contributes to the development of novel anticancer therapies (Vinaya et al., 2011).

Tubulin Polymerization Inhibitors :Studies on N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine have identified highly potent inhibitors of tubulin polymerization. Such compounds hold promise for the development of new cancer therapies targeting cell division mechanisms (Prinz et al., 2017).

properties

IUPAC Name

(3-nitrophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c26-17(14-5-4-8-16(13-14)25(27)28)22-9-11-23(12-10-22)18-19-20-21-24(18)15-6-2-1-3-7-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSSUVHMXLIIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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